Trisodium N-(1-carboxyethyl)iminodiacetate, also known as Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) or Trisodium Dicarboxymethyl Alaninate (TDMA), is primarily studied for its complexation properties. Due to its structure containing four functional groups capable of binding metal cations (carboxylate groups), TDMA acts as a tetradentate chelating agent. This allows it to form stable 1:1 chelate complexes with various metal ions, particularly those with a charge number of +2 or higher.
Researchers have utilized TDMA in complexation studies to:
Compared to its isomer, β-alaninediacetic acid, TDMA exhibits superior biodegradability . This property makes it an attractive alternative for applications where environmental compatibility is crucial.
Researchers have investigated the biodegradation of TDMA in:
While complexation and biodegradation studies are the primary research areas involving TDMA, ongoing research explores its potential in other areas, including:
Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), also known as trisodium dicarboxymethyl alaninate (TDMCA) or trisodium α-DL-alanine diacetate (α-ADA), is a synthetic chelating agent []. It is a white, water-soluble powder derived from the amino acid alanine []. TDMCA has gained significance in scientific research due to its ability to form stable complexes with metal cations, particularly those responsible for "hard water" formation, such as calcium and magnesium [].
The key feature of TDMCA's structure is the central alanine backbone with two acetic acid groups attached to the nitrogen atom (N) via methylene bridges (CH2). Each of these carboxylic acid groups (COO-) carries a negative charge, making the molecule a trianion (3 negative charges) balanced by three sodium (Na+) cations []. This structure allows TDMCA to act as a tetradentate ligand, meaning it can form four coordination bonds with a metal cation [].
The specific synthesis of TDMCA is not readily available in open scientific literature. However, patents describe approaches for industrial production, likely involving the reaction of alanine with formaldehyde and a strong base like sodium hydroxide [].
TDMCA reacts with metal cations (Me) to form stable chelate complexes. A simplified equation for this reaction is:
TDMCA (Na₃) + Me^(n+) → TDMCA-Me + 3Na⁺
where n is the charge of the metal cation (e.g., n = 2 for Ca²⁺) and TDMCA-Me represents the chelate complex. The four carboxylate groups of TDMCA surround the metal ion, forming a stable ring structure [].
TDMCA's primary mechanism of action involves complexation. By forming chelates with metal cations, it sequesters them, preventing them from interacting with other molecules. This property makes TDMCA useful in various applications, such as water softening and metal ion removal in industrial processes [].
Corrosive